molecular formula C20H18F3N3O2S B2355575 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932485-72-8

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2355575
CAS No.: 932485-72-8
M. Wt: 421.44
InChI Key: KIEYELGDDMLKJJ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₀H₁₈F₃N₃O₂S; molecular weight: 421.44 g/mol) is a thioacetamide derivative featuring a 1-methyl-1H-imidazole core substituted with a 4-methoxyphenyl group at the 5-position and a thioether-linked acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aryl and heteroaryl motifs.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-26-17(13-6-8-16(28-2)9-7-13)11-24-19(26)29-12-18(27)25-15-5-3-4-14(10-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEYELGDDMLKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • An imidazole ring that contributes to its biological activity.
  • A methoxyphenyl group , which may enhance lipophilicity and bioavailability.
  • A sulfanyl-acetamide linkage , which is significant for its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways related to cell growth and apoptosis.
  • Influence on Gene Expression : It may affect transcription factors that regulate genes involved in cell cycle and apoptosis.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity against multiple cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including T-47D (breast cancer), SK-MEL-5 (melanoma), and HCT-116 (colon cancer). It demonstrated high inhibition rates, with IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Cell LineIC50 (µM)% Inhibition
T-47D0.6790.47%
SK-MEL-50.8084.32%
HCT-1160.8781.58%

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of the compound against a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it performed comparably to established chemotherapeutics, demonstrating broad-spectrum antiproliferative effects .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of the compound with specific proteins involved in cancer progression. These studies revealed strong binding interactions, suggesting a mechanistic basis for its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of imidazole-thioacetamide derivatives. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl, 3-(trifluoromethyl)phenyl C₂₀H₁₈F₃N₃O₂S 421.44 Methoxy (electron-donating) and CF₃ (electron-withdrawing) groups.
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Fluorophenyl, thiazol-2-yl C₁₉H₁₄FN₃O₂S₂ 415.46 Fluorine substituent (enhances lipophilicity); thiazole ring (polarity).
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide 4-Fluorophenyl, 5-methylisoxazol-3-yl C₁₆H₁₄FN₃O₂S 347.37 Compact structure with isoxazole (hydrogen-bonding potential).
2-[[5-(4-Chlorophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide 4-Chlorophenyl, thiophen-2-ylmethyl C₁₉H₁₉ClN₂O₂S₂ 430.00 Chlorine (electron-withdrawing); thiophene (π-π stacking capability).

Physicochemical and Inferred Pharmacological Properties

  • Methoxy Group (Target Compound) : Enhances solubility via polarity and may improve metabolic stability compared to halogenated analogues .
  • Thiazole vs. Isoxazole ( vs. 5) : Thiazole’s sulfur atom may confer stronger hydrogen-bonding interactions, whereas isoxazole’s oxygen could reduce steric hindrance.

Docking and Binding Insights (Inferred from Analogues)

While direct docking data for the target compound are unavailable, structurally related compounds (e.g., ’s 9c, 9g) exhibit binding to enzymatic active sites (e.g., acarbose’s α-glucosidase inhibition site) via hydrophobic interactions and hydrogen bonding . The trifluoromethyl group in the target compound may similarly enhance binding affinity to hydrophobic pockets in target proteins.

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